7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the indene ring, along with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a nucleophilic substitution reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can undergo reduction reactions to form the corresponding hydrocarbon.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the indene ring, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H10BrClFN |
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Molecular Weight |
266.54 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-2-3-7(11)5-1-4-8(12)9(5)6;/h2-3,8H,1,4,12H2;1H |
InChI Key |
LUERMOXIYGAVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)Br)F.Cl |
Origin of Product |
United States |
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